

# In-depth Technical Guide: Hazards and Toxicity of 1,3-Dibromoacetone

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## Compound of Interest

Compound Name: 1,3-Dibromoacetone

Cat. No.: B016897

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This technical guide provides a comprehensive overview of the known hazards and toxicological profile of **1,3-dibromoacetone**. As a reactive  $\alpha$ -haloketone, this compound is utilized in chemical synthesis but also presents significant health and safety considerations. This document consolidates available data on its chemical properties, toxicity, and provides standardized protocols for its assessment, aimed at informing safe handling practices and risk assessment in a laboratory setting.

## Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of **1,3-dibromoacetone** is essential for its safe handling and use in experimental settings.

Property	Value
Chemical Formula	C <sub>3</sub> H <sub>4</sub> Br <sub>2</sub> O
Molecular Weight	215.87 g/mol <a href="#">[1]</a>
CAS Number	816-39-7
Appearance	White to pale yellow or pale brown crystals or powder <a href="#">[2]</a>
Melting Point	29 - 30 °C <a href="#">[2]</a>
Boiling Point	97 - 98 °C @ 21 mmHg <a href="#">[2]</a>
Solubility	Soluble in acetone, chloroform, dichloromethane, methanol, and water.
Purity (Research Grade)	≥98% <a href="#">[2]</a>
Storage Conditions	Store at 2-8°C, under an inert atmosphere, protected from moisture. <a href="#">[2]</a>

## Hazards and GHS Classification

**1,3-Dibromoacetone** is classified as a hazardous substance. The primary hazards are summarized below.

Hazard Class	GHS Hazard Statement
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage <a href="#">[1]</a>
H315: Causes skin irritation <a href="#">[1]</a>	
Serious Eye Damage/Eye Irritation	H318: Causes serious eye damage <a href="#">[1]</a>
Skin Sensitization	H317: May cause an allergic skin reaction <a href="#">[1]</a>
Acute Toxicity (Oral)	H302: Harmful if swallowed <a href="#">[1]</a>
Aquatic Hazard	Harmful to aquatic life

## Toxicological Data

Quantitative toxicological data for **1,3-dibromoacetone** is limited. The available information is presented below, with data for the closely related compound 1,3-dichloroacetone provided for context where direct data is unavailable.

### Acute Toxicity

Specific LD50/LC50 values for **1,3-dibromoacetone** are not well-documented in publicly available literature. However, Acute Toxicity Estimates (ATE) from safety data sheets suggest low acute toxicity via oral and dermal routes.[\[3\]](#)

Route	Species	Value	Notes
Oral	Rat (ATE)	>2000 mg/kg	Based on ATE data, classification criteria are not met. <a href="#">[3]</a>
Dermal	Rabbit (ATE)	>2000 mg/kg	Based on ATE data, classification criteria are not met. <a href="#">[4]</a>
Inhalation	Rat (ATE)	>20 mg/L	Based on ATE data, classification criteria are not met. <a href="#">[3]</a>

For comparison, the structurally similar 1,3-dichloroacetone exhibits high acute toxicity:

- Oral LD50 (Rat): 20 mg/kg[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Dermal LD50 (Rabbit): 53 mg/kg[\[5\]](#)[\[9\]](#)
- Inhalation LC50 (Rat): 29 mg/m<sup>3</sup>/2H[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)

Given the high toxicity of its chlorinated analog, caution is strongly advised when handling **1,3-dibromoacetone**.

### In Vitro Cytotoxicity

Studies have demonstrated that **1,3-dibromoacetone** is highly cytotoxic in vitro.

Cell Line	Assay	Endpoint	Value (μM)
Chinese Hamster Ovary (CHO)	Cytotoxicity	LC50	1.5 ± 0.19[10]

In a comparative study, the cytotoxicity of **1,3-dibromoacetone** was found to be comparable to that of 1,3-dichloroacetone and bromoacetone, and significantly higher than many regulated disinfection byproducts.[10]

## Genotoxicity and Carcinogenicity

Direct studies on the genotoxicity and carcinogenicity of **1,3-dibromoacetone** are scarce. However, data from related compounds suggest a potential for such effects.

- **Genotoxicity:** The structurally similar compound, 1,3-dichloroacetone, has tested positive in the Ames test, indicating it is mutagenic.[7] Several other chlorinated acetones and a brominated acrolein have also demonstrated mutagenic activity in the Ames assay.[11]
- **Carcinogenicity:** While no specific carcinogenicity bioassays for **1,3-dibromoacetone** were found, other brominated compounds are known to have carcinogenic potential.[12] Therefore, it is prudent to handle **1,3-dibromoacetone** as a potential mutagen and carcinogen.

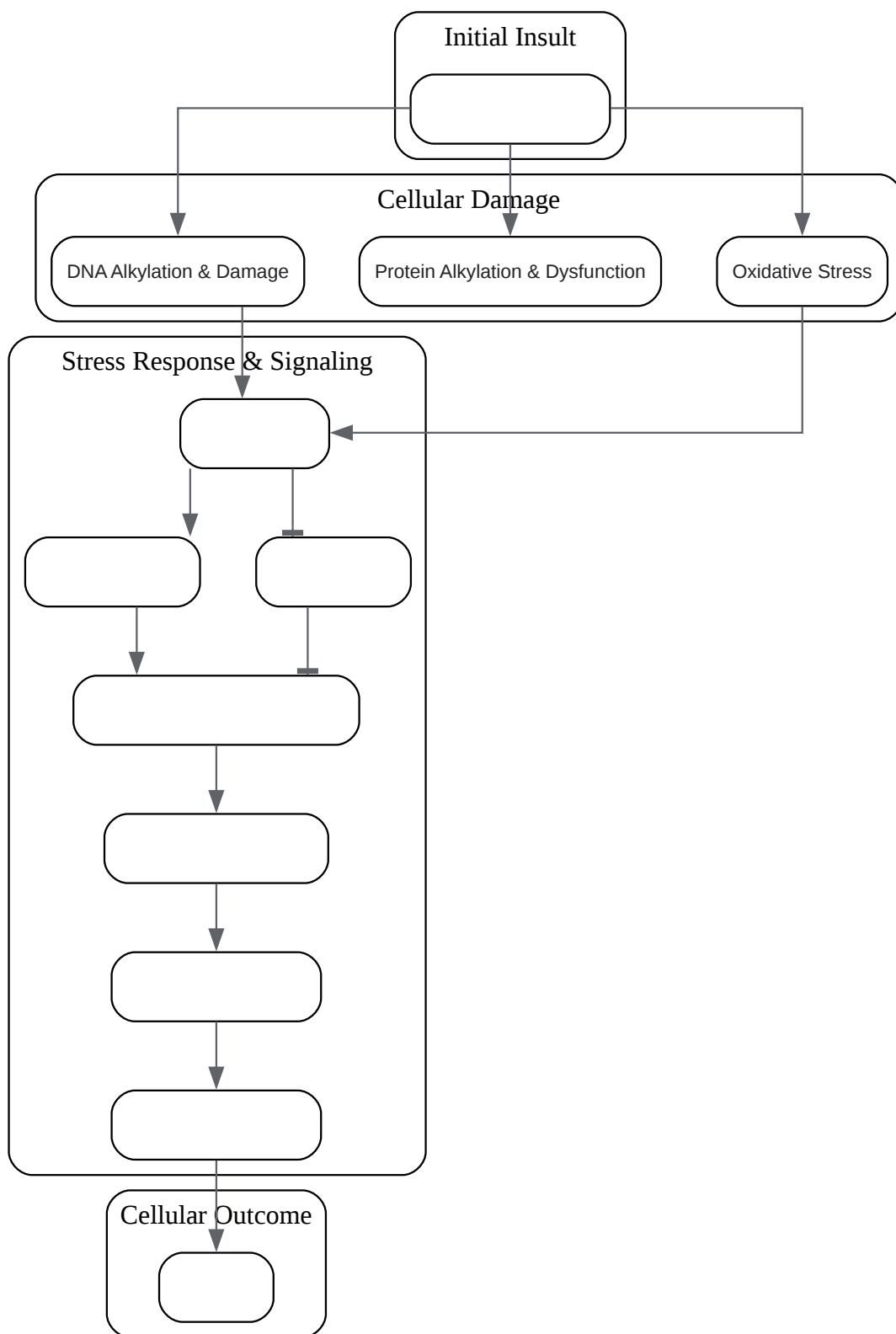
## Mechanism of Toxicity

The toxicity of **1,3-dibromoacetone** is largely attributed to its chemical reactivity as an electrophilic alkylating agent.[2] The carbon atoms bonded to the bromine atoms are susceptible to nucleophilic attack by biological macromolecules. A primary mechanism of its cytotoxicity is believed to be the reaction with thiol groups (-SH) in cysteine residues of proteins.[2] This can lead to:

- **Enzyme Inhibition:** Alkylation of active site cysteines can irreversibly inhibit enzyme function.
- **Disruption of Cellular Signaling:** Modification of cysteine residues in signaling proteins can disrupt critical cellular pathways.

- Induction of Oxidative Stress: Depletion of cellular thiols, such as glutathione, can lead to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS).

This cascade of events can ultimately trigger programmed cell death (apoptosis). A hypothetical signaling pathway illustrating how an alkylating agent like **1,3-dibromoacetone** could induce apoptosis is presented below.



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Hypothetical signaling pathway for apoptosis induction.

## Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

### In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

This protocol outlines a standard procedure for assessing cytotoxicity.

The NRU assay is a cell viability assay based on the uptake of the neutral red dye into the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of living cells.

The workflow for a typical NRU assay is as follows:



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Experimental workflow for the Neutral Red Uptake assay.

- Cell Culture: Maintain the chosen cell line in appropriate culture medium and conditions.
- Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an optimized density (e.g.,  $1 \times 10^4$  cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment: Prepare a stock solution of **1,3-dibromoacetone** in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the cell plates with the medium containing the test compound or vehicle control.
- Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).

- **Staining:** After incubation, remove the treatment medium and wash the cells gently with PBS. Add medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours.
- **Extraction:** Remove the neutral red medium, wash the cells with PBS, and add the destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
- **Quantification:** Agitate the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
- **Analysis:** Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using appropriate software.

## Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the general procedure for the Ames test.

The Ames test utilizes specific strains of *Salmonella typhimurium* that are histidine auxotrophs. The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.<sup>[13][14][15][16]</sup>

- **Strain Preparation:** Grow the selected *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
- **Metabolic Activation:** The test should be performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
- **Plate Incorporation Method:**
  - To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.
  - Briefly vortex and pour the mixture onto a minimal glucose agar plate.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.



- Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control. Positive and negative controls must be included in each experiment to ensure the validity of the test.

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